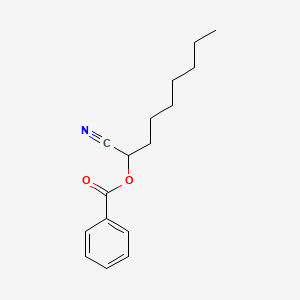
1-Cyanooctyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanooctyl benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group attached to an octyl chain with a cyano group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyanooctyl benzoate can be synthesized through the esterification of benzoic acid with 1-cyanooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyanooctyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-cyanooctanoic acid.
Reduction: Formation of 1-aminooctyl benzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyanooctyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 1-cyanooctyl benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing benzoic acid and 1-cyanooctanol, which may exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
1-Cyanooctyl benzoate can be compared with other similar compounds such as:
1-Cyanohexyl benzoate: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
1-Cyanooctyl acetate: Similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.
1-Cyanooctyl phenylacetate:
The uniqueness of this compound lies in its specific combination of a cyano group, an octyl chain, and a benzoate group, which imparts distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
115393-18-5 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-cyanooctyl benzoate |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-9-12-15(13-17)19-16(18)14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12H2,1H3 |
Clé InChI |
UYSAQMNKYOTEBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C#N)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


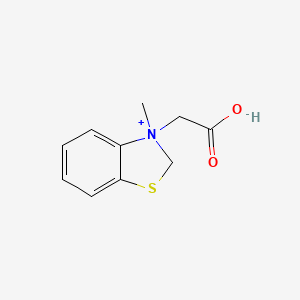

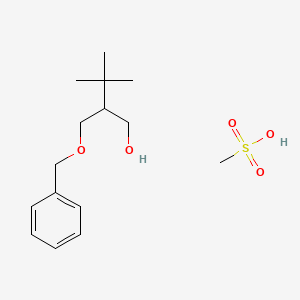
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
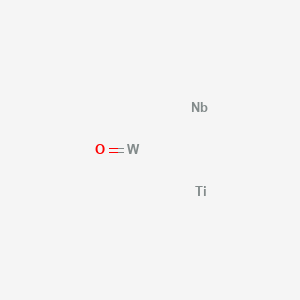
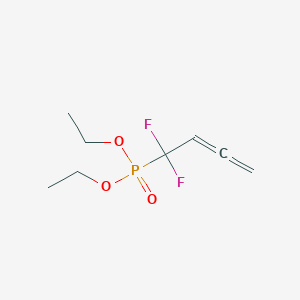
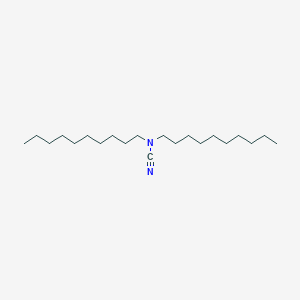
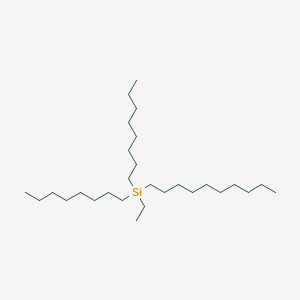
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
methanone](/img/structure/B14290381.png)
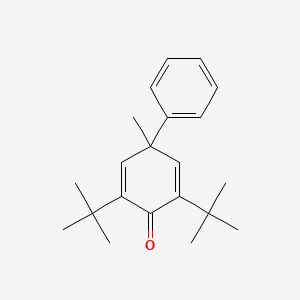
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
